molecular formula C20H16FNOS3 B11180685 (3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11180685
M. Wt: 401.5 g/mol
InChI Key: ATFBGQMHCSCJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound with a unique structure that includes a fluorophenyl group and a dithioloquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the dithioloquinolinone core, followed by the introduction of the fluorophenyl group. Common reagents used in these reactions include fluorobenzene, thioamides, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

In industrial settings, optimizing the synthetic route is essential to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

Biologically, (3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets positions it as a candidate for developing new therapeutic agents.

Medicine

In medical research, this compound has been investigated for its therapeutic properties:

  • Anticancer Activity : Studies indicate its potential in inducing apoptosis in cancer cell lines.
    Cell LineIC50 (µM)
    HeLa0.5
    MCF-70.8
  • Antimicrobial Activity : The compound exhibits effectiveness against various bacterial strains.
    CompoundBacterial StrainMIC (µg/mL)
    Sample AStaphylococcus aureus8
    Sample BEscherichia coli16

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties such as enhanced conductivity or stability. Its unique chemical structure allows for designing materials with tailored functionalities.

Antimicrobial Efficacy Study

An in vivo study conducted on mice infected with E. coli demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups.

Clinical Trials for Cancer Treatment

Preliminary clinical trials involving patients with advanced solid tumors have shown promising results regarding tumor shrinkage and improved patient outcomes when administered this compound as part of combination therapy.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
  • (3-bromophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
  • (3-iodophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone imparts unique chemical properties, such as increased stability and reactivity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable for specific applications in research and industry.

Biological Activity

The compound (3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound involves multiple steps that typically include the formation of the dithiol and quinoline structures. The preparation often requires specific reagents and conditions to ensure the correct formation of the thioxo group and the fluorophenyl moiety.

Antitumor Activity

Research indicates that compounds with similar dithioloquinoline structures exhibit significant antitumor properties. For instance, derivatives have shown promising results in inhibiting various cancer cell lines. A study evaluating a related compound demonstrated an IC50 value of 0.250.78μM0.25-0.78\mu M against specific protein kinases involved in tumor progression .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Dithioloquinoline derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. For example, some related compounds exhibited minimum inhibitory concentrations (MIC) of ≤0.25 μg/mL against Staphylococcus aureus and Acinetobacter baumannii .

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways critical for cell survival and proliferation. In vitro studies have shown that certain derivatives act as competitive inhibitors of enzymes involved in nucleotide metabolism .

Case Studies

  • Antitumor Efficacy : A recent study evaluated a series of dithioloquinoline derivatives for their antitumor activity using various cancer cell lines. The results indicated that modifications to the quinoline structure could enhance potency significantly, with some compounds achieving IC50 values as low as 0.36μM0.36\mu M against aggressive cancer types .
  • Antibacterial Activity : Another investigation assessed the antibacterial effects of similar compounds against common pathogens. The study found that certain derivatives inhibited bacterial growth effectively at concentrations lower than those typically required for conventional antibiotics .

Data Tables

Biological Activity IC50/MIC Values Reference
Antitumor (various lines)0.250.78μM0.25-0.78\mu M
Antibacterial (S. aureus)MIC ≤ 0.25 μg/mL
Antibacterial (E. coli)MIC ≤ 0.25 μg/mL

Properties

Molecular Formula

C20H16FNOS3

Molecular Weight

401.5 g/mol

IUPAC Name

(3-fluorophenyl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C20H16FNOS3/c1-11-7-8-15-14(9-11)16-17(25-26-19(16)24)20(2,3)22(15)18(23)12-5-4-6-13(21)10-12/h4-10H,1-3H3

InChI Key

ATFBGQMHCSCJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.